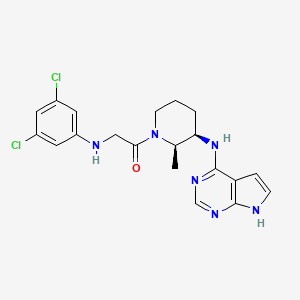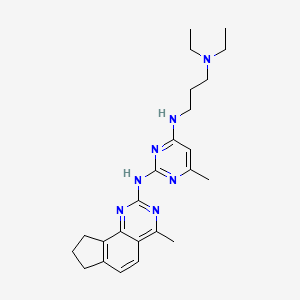
Antitumor agent-85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-85 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is part of a broader class of antitumor agents that are being studied for their ability to target and destroy cancer cells while minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-85 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves strict quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activity. These derivatives are often studied for their potential use in cancer therapy.
Scientific Research Applications
Antitumor agent-85 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methods for related compounds.
Biology: Researchers study its effects on cancer cell lines to understand its mechanism of action and to identify potential biomarkers for response.
Medicine: It is being investigated in preclinical and clinical trials for its potential use as a cancer therapeutic. Its ability to selectively target cancer cells makes it a promising candidate for combination therapies.
Industry: this compound is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments.
Mechanism of Action
The mechanism of action of Antitumor agent-85 involves its interaction with specific molecular targets within cancer cells. It binds to these targets and disrupts critical cellular processes, leading to cell death. The pathways involved include the inhibition of cell division, induction of apoptosis (programmed cell death), and interference with cellular signaling pathways that promote cancer cell survival and proliferation.
Comparison with Similar Compounds
Antitumor agent-85 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: Another antitumor agent that inhibits microtubule formation and disrupts cell division.
Camptothecin: A compound that inhibits topoisomerase I, leading to DNA damage and cell death.
This compound stands out due to its unique mechanism of action and its ability to selectively target cancer cells with minimal effects on healthy cells. This makes it a valuable addition to the arsenal of antitumor agents being developed for cancer therapy.
Properties
Molecular Formula |
C24H33N7 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-N-[3-(diethylamino)propyl]-6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H33N7/c1-5-31(6-2)14-8-13-25-21-15-16(3)26-23(28-21)30-24-27-17(4)19-12-11-18-9-7-10-20(18)22(19)29-24/h11-12,15H,5-10,13-14H2,1-4H3,(H2,25,26,27,28,29,30) |
InChI Key |
CITLEDRBKUXJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC(=C1)C)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


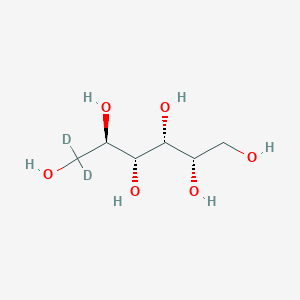
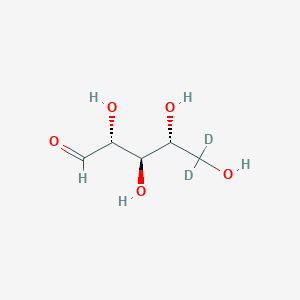
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
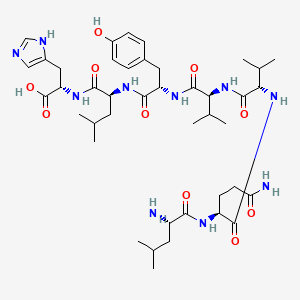
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
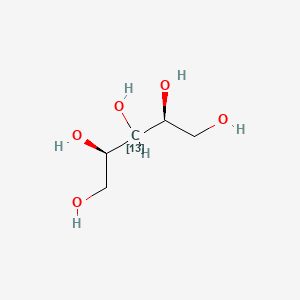
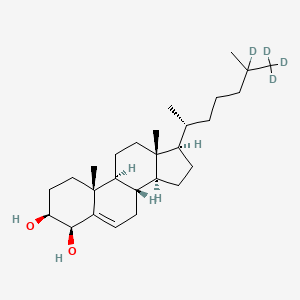
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
